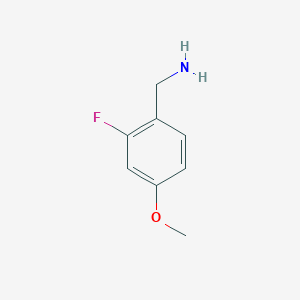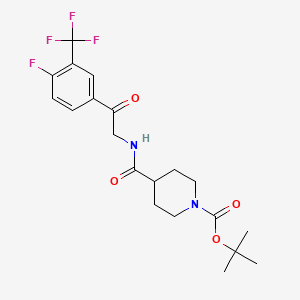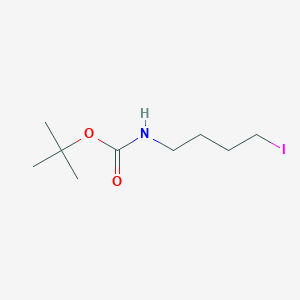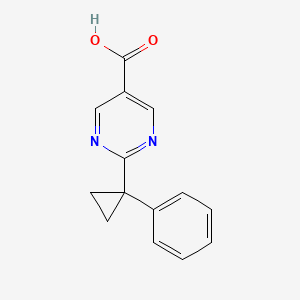
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidines involves various methods. An operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance . A method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters is described. The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been found to react with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters .Molecular Structure Analysis
The molecular formula of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid is C14H12N2O2. The InChI code is 1S/C11H8N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H, (H,14,15) .Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The molecular weight of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid is 240.26 g/mol. Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .Applications De Recherche Scientifique
Synthesis and Anti-inflammatory Activities Pyrimidines, including derivatives like 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid, play a significant role in pharmacology due to their diverse biological activities. These compounds are crucial in the development of anti-inflammatory agents. The synthesis of pyrimidines involves various methods, leading to compounds that exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins. This research highlights the importance of structure-activity relationships (SARs) in developing new pyrimidine derivatives with enhanced anti-inflammatory properties and minimal toxicity (Rashid et al., 2021).
Hybrid Catalysts in Synthesis The synthesis of pyrimidine derivatives, including those with the pyranopyrimidine core, is critical for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts in the synthesis of these compounds has been emphasized, highlighting the importance of one-pot multicomponent reactions. These reactions facilitate the development of diverse pyrimidine scaffolds, underscoring the compound's versatility in drug development (Parmar et al., 2023).
Biological Activity and SARs The biological activity of pyrimidine derivatives is vast, including anti-microbial, anti-cancer, anti-inflammatory, and more. This review focuses on the structure-activity relationships of pyrimidine derivatives, indicating their potential in treating various diseases. The substituents' position on the pyrimidine nucleus significantly influences their biological activities, suggesting that these compounds are promising leads for developing treatments for various conditions (Natarajan et al., 2022).
Tautomerism and Molecular Interactions The study of tautomerism in nucleic acid bases, including pyrimidine derivatives, provides insights into the molecular interactions affecting their stability. Understanding these interactions is crucial for developing pyrimidine-based drugs, as it impacts their biological efficacy and stability (Person et al., 1989).
Chemistry of Fluorinated Pyrimidines Fluorinated pyrimidines, such as 5-Fluorouracil, are widely used in cancer treatment. The review of fluorine chemistry in the context of fluorinated pyrimidines highlights developments in synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution. This research advances our understanding of how fluorinated pyrimidines affect nucleic acid structure and dynamics, contributing to the development of more precise cancer treatments (Gmeiner, 2020).
Propriétés
IUPAC Name |
2-(1-phenylcyclopropyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-12(18)10-8-15-13(16-9-10)14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHUJAAHQUICMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



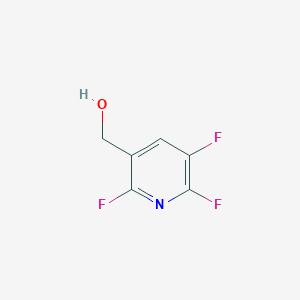
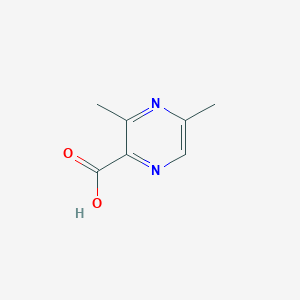
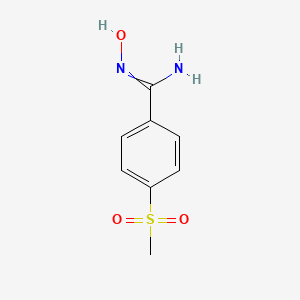
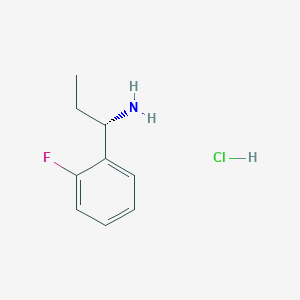
![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)
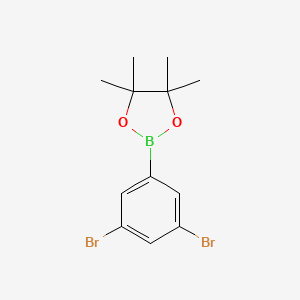
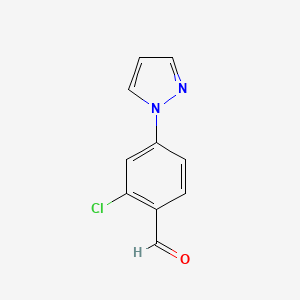
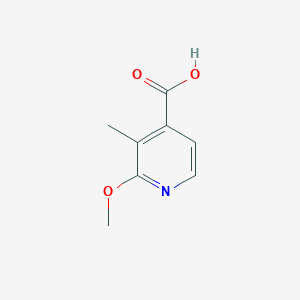
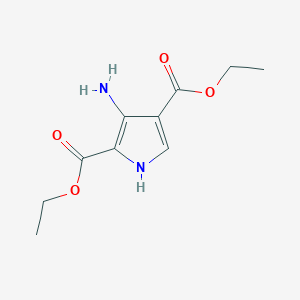
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

